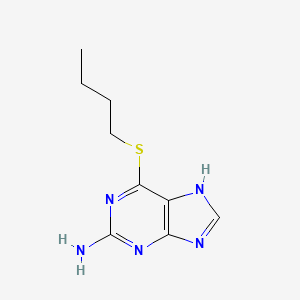
6-butylsulfanyl-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butylsulfanyl-7H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a butylsulfanyl group attached to the purine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-butylsulfanyl-7H-purin-2-amine typically involves the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-butylsulfanyl-7H-purin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted purines depending on the nucleophile used.
Reduction: Reduced purine derivatives.
Applications De Recherche Scientifique
6-butylsulfanyl-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used to study the interactions of purine analogs with biological macromolecules.
Industry: Used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-butylsulfanyl-7H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The butylsulfanyl group can enhance the binding affinity of the compound to its target, potentially leading to inhibition or modulation of the target’s activity. The purine ring structure allows the compound to mimic natural purines, thereby interfering with biological processes that rely on purine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ethynylpurines: These compounds have an ethynyl group instead of a butylsulfanyl group and are known for their inhibitory activity against specific kinases.
6-chloropurine: A precursor in the synthesis of various purine derivatives, including 6-butylsulfanyl-7H-purin-2-amine.
6-benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
This compound is unique due to the presence of the butylsulfanyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This modification can enhance its solubility, binding affinity, and overall biological activity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
5069-81-8 |
|---|---|
Formule moléculaire |
C9H13N5S |
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
6-butylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
Clé InChI |
ZSUJPFRBJSHGDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC(=NC2=C1NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



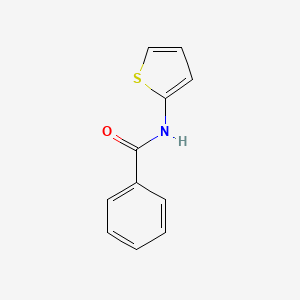
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
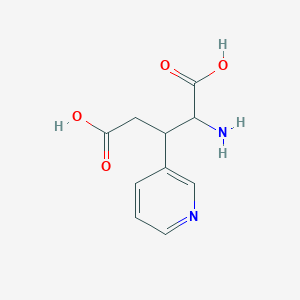
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)
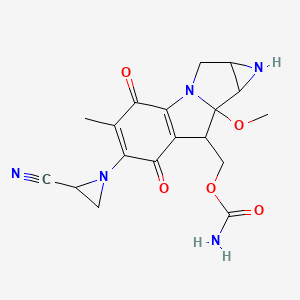
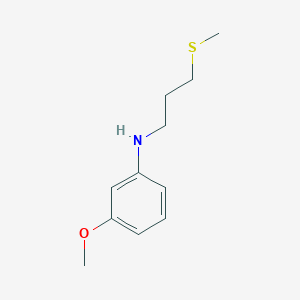
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
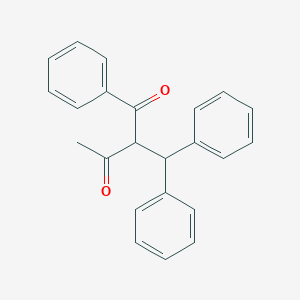
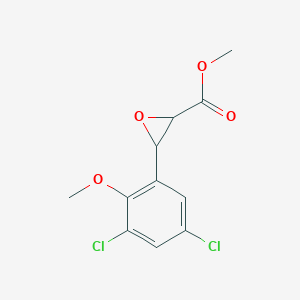
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
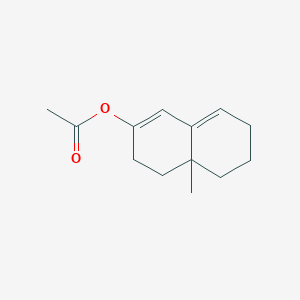
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
